N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a pyrrolopyrimidine core, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide involves multiple steps. The process typically starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrrolopyrimidine core. The final steps involve the attachment of the benzamide group and the iodination of the pyrrolopyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the pyrrolopyrimidine core.
Substitution: The iodinated pyrrolopyrimidine core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while nucleophilic substitution at the iodinated pyrrolopyrimidine core can yield various substituted derivatives.
Scientific Research Applications
N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide
- N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide
Uniqueness
The uniqueness of N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide lies in its specific structural features, such as the iodinated pyrrolopyrimidine core and the tetrahydrofuran ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C39H35IN4O6 |
---|---|
Molecular Weight |
782.6 g/mol |
IUPAC Name |
N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrrolo[2,3-d]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C39H35IN4O6/c1-47-29-17-13-27(14-18-29)39(26-11-7-4-8-12-26,28-15-19-30(48-2)20-16-28)49-23-33-32(45)21-34(50-33)44-22-31(40)35-36(41-24-42-37(35)44)43-38(46)25-9-5-3-6-10-25/h3-20,22,24,32-34,45H,21,23H2,1-2H3,(H,41,42,43,46)/t32-,33+,34+/m0/s1 |
InChI Key |
UZHXZEPOSXRSSH-LBFZIJHGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)I)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)I)O |
Origin of Product |
United States |
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